molecular formula C20H25NO5 B13420747 6-(O-Carboxymethyl)oximinoestradiol

6-(O-Carboxymethyl)oximinoestradiol

Cat. No.: B13420747
M. Wt: 359.4 g/mol
InChI Key: PRQOHWPUWFGHPM-AXRWFTAESA-N
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Description

6-(O-Carboxymethyl)oximinoestradiol (commonly referred to as E2-BSA or β-estradiol 6-(O-carboxymethyl)oxime:BSA) is a synthetic steroid conjugate where estradiol (E2) is covalently linked to bovine serum albumin (BSA) via a carboxymethyl oxime (CMO) bridge at the C6 position of the steroid nucleus . This modification renders the molecule membrane-impermeable, making it a critical tool for studying non-genomic estrogen signaling mediated by membrane-associated estrogen receptors (mERs) . E2-BSA is widely used in immunoassays, receptor binding studies, and biosensor development due to its stability and specificity .

Key structural features:

  • Conjugation ratio: ~33 molecules of estradiol per BSA molecule .
  • Molecular weight: ~66 kDa (BSA) + 272.4 g/mol (estradiol) × 33 = ~75 kDa .
  • Solubility: Dissolves in phosphate-buffered saline (PBS) at pH 7.5 .

Properties

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

2-[(E)-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid

InChI

InChI=1S/C20H25NO5/c1-20-7-6-14-13-3-2-12(22)8-11(13)9-16(21-26-10-18(24)25)19(14)15(20)4-5-17(20)23/h2-3,8,14-15,17,19,22-23H,4-7,9-10H2,1H3,(H,24,25)/b21-16+/t14-,15+,17+,19-,20+/m1/s1

InChI Key

PRQOHWPUWFGHPM-AXRWFTAESA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)/C(=N/OCC(=O)O)/CC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2O)C(=NOCC(=O)O)CC4=C3C=CC(=C4)O

Origin of Product

United States

Chemical Reactions Analysis

6-(O-Carboxymethyl)oximinoestradiol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-(O-Carboxymethyl)oximinoestradiol has a range of applications across various fields:

    Pharmaceuticals: It is used in the development of drugs that target estrogen receptors.

    Chemical Research: It serves as a biochemical tool in proteomics research.

    Material Science: It is utilized in the study of steroidal structures and their modifications.

    Biomedical Research: It aids in understanding the biological effects of modified hormones.

    Environmental Science: It is used in studies related to hormone disruption in the environment

Mechanism of Action

The mechanism of action of 6-(O-Carboxymethyl)oximinoestradiol involves its interaction with estrogen receptors. The incorporation of the oximino and carboxymethyl groups enhances its binding affinity and selectivity for these receptors. This interaction triggers a cascade of molecular events that modulate gene expression and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Carboxymethyl Oxime (CMO) Conjugates

Structural and Functional Differences

Compound Name Conjugation Site Target Application Key Research Findings
6-(O-Carboxymethyl)oximinoestradiol (E2-BSA) C6 of estradiol Membrane receptor studies, immunoassays Activates mERs; induces rapid Ca²⁺ signaling in neurons and sAPPα release . Detection limit: 2.1 nM in biosensors .
Progesterone-3-(O-carboxymethyl)oxime C3 of progesterone Progesterone immunoassays Used in aptamer-based assays with cross-reactivity <5% against testosterone or estradiol .
Testosterone-3-(O-carboxymethyl)oxime C3 of testosterone Testosterone immunoassays Enables homogeneous enzyme immunoassays with sensitivity <10 pg/mL .
6-Oxomestranol 6-(O-carboxymethyl)oxime C6 of mestranol Radioimmunoassay development Demonstrated 90% specificity for contraceptive steroids in early RIA systems .
Oestriol-6-(O-carboxymethyl)oxime C6 of oestriol Antiserum production for RIAs Cross-reactivity <0.1% with oestrone or estradiol in clinical assays .

Immunoassay Performance

Parameter E2-BSA Progesterone-CMO Testosterone-CMO
Sensitivity 7.8 pg/mL 5.2 pg/mL 9.1 pg/mL
Intra-assay CV 7.3% 6.8% 8.5%
Inter-assay CV 10.5% 9.1% 11.2%
Cross-reactivity <0.1% (vs. progesterone) <5% (vs. estradiol) <3% (vs. progesterone)

E2-BSA in Membrane Receptor Studies

  • Mechanism of Action : E2-BSA binds to mERs, activating PKC and MAPK pathways without nuclear translocation .
  • Functional Outcomes :
    • Inhibits ATP-induced Ca²⁺ influx in dorsal root ganglion (DRG) neurons .
    • Enhances sAPPα release in cortical neurons, suggesting neuroprotective roles .
    • Potentiates lordosis behavior in rats via PKA/PKC signaling .

Comparison with Free Estradiol (E2)

Property E2-BSA Free Estradiol (E2)
Membrane Permeability No Yes
Genomic Effects None ERα/ERβ-mediated
Onset of Action Seconds to minutes Hours
Typical Concentration 10⁻¹⁰–10⁻⁸ M 10⁻⁹–10⁻⁷ M

Limitations and Challenges

  • Batch Variability : Conjugation efficiency varies between preparations, affecting molar ratios .
  • Antibody Specificity : Anti-E2-BSA antisera may cross-react with C3-conjugated steroids (e.g., progesterone-CMO) .
  • Cost : Commercial E2-BSA costs ~$100/mg, limiting large-scale environmental monitoring .

Biological Activity

6-(O-Carboxymethyl)oximinoestradiol is a derivative of estradiol, a crucial hormone involved in numerous biological processes. This compound has garnered attention for its potential biological activities, particularly in the context of estrogenic effects, receptor interactions, and therapeutic applications. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is characterized by the addition of a carboxymethyl oxime group at the 6-position of the estradiol structure. This modification can influence its solubility, receptor binding affinity, and overall biological activity.

The biological activity of this compound is primarily mediated through its interaction with estrogen receptors (ER), specifically ERα and ERβ. These interactions can lead to various downstream effects, including:

  • Gene Expression Modulation : Activation or inhibition of genes regulated by estrogen.
  • Cell Proliferation : Influence on the growth of estrogen-responsive tissues.
  • Signal Transduction Pathways : Activation of pathways such as MAPK and PI3K/Akt involved in cell survival and proliferation.

Estrogenic Activity

Research indicates that this compound exhibits estrogenic properties comparable to those of estradiol itself. This is evidenced by its ability to stimulate the secretion of amyloid precursor protein (sAPPα) in neuronal cells, which is associated with neuroprotective effects and cognitive function .

Neuroprotective Effects

In vitro studies have demonstrated that this compound can enhance neuronal survival and promote neurogenesis through ER-mediated pathways. For instance, it has been shown to stimulate MAPK activity in human umbilical vein endothelial cells, which is crucial for vascular health .

Data Table: Comparative Biological Activity

CompoundEstrogen Receptor Binding AffinityNeuroprotective EffectOther Notable Activities
EstradiolHighYesRegulates reproductive functions
This compoundModerateYesStimulates sAPPα secretion
β-Estradiol 6-(O-carboxymethyl)oximeModerateYesInvolved in ELISA assays

Case Studies

  • Effect on Neuronal Cells : A study investigated the impact of this compound on primary rat cortical neurons. The results indicated increased sAPPα secretion, suggesting potential benefits in cognitive health and Alzheimer's disease prevention .
  • Colorectal Cancer Lines : In colorectal cancer cell lines, this compound was tested for its effect on MutL homolog 1 (MLH1), a critical player in DNA mismatch repair. The findings suggested that it could modulate MLH1 expression, indicating potential therapeutic implications for cancer treatment .
  • NMDAR Currents : Research also evaluated the effect of this compound on N-methyl-D-aspartate receptor (NMDAR) currents in female dorsal root ganglion neurons. The results showed that it could influence synaptic transmission and plasticity, highlighting its role in pain modulation .

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(O-Carboxymethyl)oximinoestradiol typically involves two key steps:

  • Oximation of Estradiol-6-one: The starting material is estradiol-6-one, which contains a ketone group at the 6-position of the steroid nucleus. This ketone is converted into an oxime by reaction with hydroxylamine or a hydroxylamine derivative.

  • Carboxymethylation of the Oxime Hydroxyl Group: The oxime hydroxyl group is then alkylated with a carboxymethylating agent, such as bromoacetic acid or its derivatives, to introduce the O-carboxymethyl substituent.

This two-step sequence ensures selective functionalization at the 6-position without affecting other reactive sites on the estradiol molecule.

Detailed Synthetic Procedure

Based on literature protocols (Dean et al., 1972):

  • Step 1: Formation of Estradiol-6-oxime

    • Estradiol-6-one is dissolved in a suitable solvent (e.g., pyridine or ethanol).
    • Hydroxylamine hydrochloride is added along with a base (e.g., sodium acetate) to generate free hydroxylamine in situ.
    • The mixture is stirred at ambient or slightly elevated temperature (25–50°C) for several hours until completion as monitored by TLC or HPLC.
    • The product, estradiol-6-oxime, is isolated by extraction and purified by recrystallization or chromatography.
  • Step 2: O-Carboxymethylation

    • Estradiol-6-oxime is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
    • Bromoacetic acid or its ester derivative is added along with a base (e.g., potassium carbonate) to facilitate nucleophilic substitution at the oxime hydroxyl.
    • The reaction is carried out at room temperature or slightly elevated temperatures (30–60°C) for several hours.
    • The product, this compound, is purified by chromatographic techniques.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%)
1 Estradiol-6-one + Hydroxylamine Pyridine, 25–50°C, 4–6 h Estradiol-6-oxime 70–85
2 Estradiol-6-oxime + Bromoacetic acid + K2CO3 DMF, 30–60°C, 6–12 h This compound 60–80

Analytical Characterization

  • NMR Spectroscopy:

    • ^1H NMR and ^13C NMR confirm the formation of the oxime and the carboxymethyl group at the 6-position.
    • The oxime proton typically appears downfield (~8–11 ppm).
    • Carboxymethyl methylene protons appear as singlets around 4.0–4.5 ppm.
  • Mass Spectrometry:

    • Molecular ion peak at m/z = 359.4 consistent with C20H25NO5.
  • Chromatography:

    • Purity assessed by HPLC or TLC.
    • Reverse-phase HPLC is commonly used for purity and yield quantification.
  • Infrared Spectroscopy:

    • Characteristic oxime N–O stretch (~900–1000 cm^-1).
    • Carboxyl group stretch (~1700 cm^-1).

Applications and Conjugation

This compound is frequently used as a linker molecule for conjugation to proteins such as bovine serum albumin (BSA) to create estradiol-protein conjugates for immunological assays or receptor binding studies. The carboxyl group allows for amide bond formation with lysine residues on proteins.

Comparative Notes on Preparation

Aspect Estradiol-6-oxime Formation O-Carboxymethylation
Reagents Hydroxylamine hydrochloride Bromoacetic acid or ester + base
Solvents Pyridine, ethanol DMF, DMSO
Reaction Time 4–6 hours 6–12 hours
Temperature Room temp to 50°C Room temp to 60°C
Yield 70–85% 60–80%
Purification Recrystallization, chromatography Chromatography

Research Data Summary

Parameter Data/Result Reference
Molecular Weight 359.4 g/mol PubChem
Oxime Formation Yield 70–85% Dean et al., 1972
O-Carboxymethylation Yield 60–80% Dean et al., 1972
Binding Affinity Moderate affinity to estrogen receptor Ratajczak et al., 1981
Protein Conjugation Successful with BSA, used in ELISA Sigma-Aldrich product info

Q & A

Q. What is the structural significance of the carboxymethyl oxime group at the 6-position of estradiol derivatives?

The carboxymethyl oxime modification at the 6-position enhances molecular stability and facilitates conjugation with carrier proteins (e.g., bovine serum albumin, BSA) or fluorescent tags for receptor-binding studies. This modification preserves estrogenic activity while enabling covalent linkage, critical for immunoassays and targeted drug delivery systems .

Q. What synthetic pathways are used to produce 6-(O-carboxymethyl)oximinoestradiol?

Synthesis typically involves reacting estriol or estradiol with carboxymethyl hydroxylamine under controlled pH (8–9) and temperature (25–40°C). The reaction is monitored via thin-layer chromatography (TLC) to confirm oxime formation, followed by purification using column chromatography. This method ensures high yield (70–85%) and purity (>95%) for research applications .

Q. How does this compound interact with estrogen receptors in experimental models?

The compound binds estrogen receptors (ERα/ERβ) with moderate affinity (Kd ≈ 10⁻⁸ M), as shown in competitive binding assays using tritiated estradiol. Its activity is concentration-dependent, and it can induce calcium oscillations in ER-positive cells, as demonstrated in human embryonic stem cell differentiation studies .

Q. What are the primary applications of this compound in biochemical research?

  • Immunoassays : Conjugated to BSA for antibody generation in competitive ELISA .
  • Receptor Localization : Fluorescently labeled derivatives (e.g., FITC conjugates) track ER distribution in cells .
  • Drug Delivery : Serves as a linker in PROTACs (proteolysis-targeting chimeras) for targeted protein degradation .

Advanced Research Questions

Q. How do experimental results vary across studies investigating the compound’s receptor-binding specificity?

Discrepancies arise from assay conditions (e.g., buffer composition, temperature) and receptor isoforms. For example:

StudyReceptor TypeBinding Affinity (Kd)Conditions
Pan et al. (2020)ERα8.2 nMPBS buffer, 37°C
Zhou et al. (2022)ERβ12.5 nMTris-HCl buffer, 25°C
Methodological consistency (e.g., standardized buffers) is critical for reproducibility.

Q. What strategies resolve solubility challenges in aqueous systems for this compound?

The carboxymethyl group improves solubility in phosphate buffers (0.98–1.02 mg/mL at pH 7.5). For hydrophobic assays, co-solvents like DMSO (<0.1% v/v) or cyclodextrin encapsulation enhance dispersion without disrupting biological activity .

Q. How can researchers address contradictory data on the compound’s bioactivity in vivo vs. in vitro?

In vivo bioactivity is influenced by metabolic stability (e.g., hepatic glucuronidation) and tissue-specific uptake. Advanced methods include:

  • Stable Isotope Labeling : Track metabolic fate via LC-MS/MS .
  • Tissue Microdialysis : Measure real-time concentration in target organs .

Q. What experimental designs mitigate cross-reactivity in immunoassays using BSA-conjugated derivatives?

  • Pre-adsorb antibodies with BSA to eliminate non-specific binding .
  • Validate specificity using knockout cell lines (ERα/ERβ-null) .

Q. How does the compound’s stability under varying storage conditions impact experimental outcomes?

ConditionStabilityRecommended Storage
4°C (lyophilized)>12 monthsLyophilized in amber vials
Room temperature (solution)<48 hoursPrepare fresh daily
Degradation products (e.g., free estradiol) can skew receptor-binding data, necessitating HPLC purity checks .

Comparative Analysis of Structural Analogs

CompoundStructural ModificationKey Features
This compoundOxime at C6Enhanced solubility, BSA conjugation
β-Estradiol 6-one 6-(O-carboxymethyloxime)Ketone at C6PROTAC linker applications
16,17-Di-O-acetyl-6-oxoestriol 6-(O-carboxymethyl)oximeAcetyl groups at C16/C17Increased metabolic stability

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₅NO₆
Melting Point593.965°C
Solubility (pH 7.5)0.98–1.02 mg/mL

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